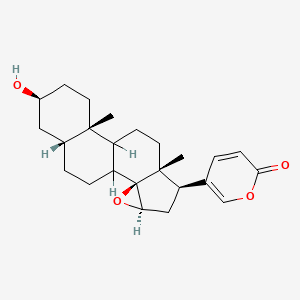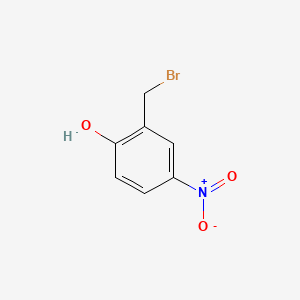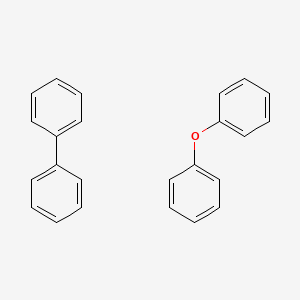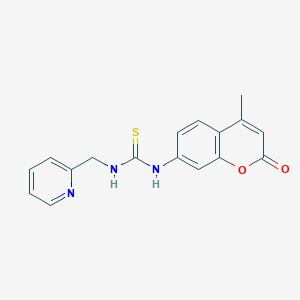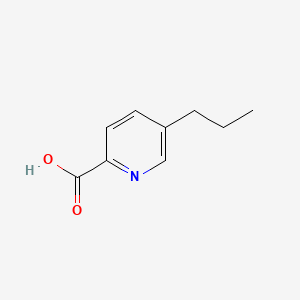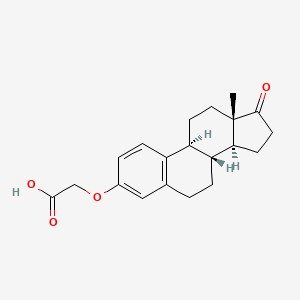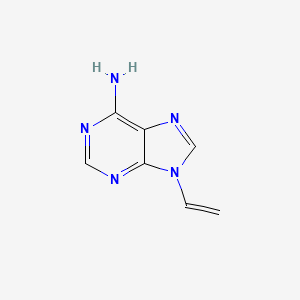
双(乙二硫代)四硫富瓦烯
描述
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) is an organic superconducting polymer that is used as an electron donor with a superconducting transition temperature (Tc) of 10K.
科学研究应用
提高溶解度和薄膜形成
具有烷基链的双(乙二硫代)四硫富瓦烯 (ET) 衍生物在常见有机溶剂中的溶解度显着提高,并且通过溶液浇铸法有效地形成高质量的薄膜 (Aoyagi, Katsuhara, & Mori, 2004)。
功能化衍生物的简便合成
已经开发出一种新型且高效的功能化 BEDT-TTF 衍生物合成路线,为以良好的收率生产这些衍生物提供了一种可行的方法 (Liu, Dolder, Pilkington, & Decurtins, 2002)。
电化学行为分析
BEDT-TTF 及其衍生物的电化学行为已得到广泛研究,突出了吸电子和供电子基团对其性质的影响 (Sezer, Turksoy, Tunca, & Ozturk, 2004)。
高磁场研究
BEDT-TTF 的电荷转移盐已使用高磁场技术进行检查,揭示了它们在不同磁场强度下的物理性质和行为 (Singleton, 2000)。
半导体性质
BEDT-TTF 盐,如具有 MnCl4 2− 阴离子的盐,表现出具有显着电阻率特性的半导体行为,使其成为半导体研究中令人感兴趣的材料 (Xu, Shen, Liu, Zhang, & Zhu, 2003)。
羟甲基衍生物的合成
具有羟甲基和其他侧链的 BEDT-TTF 的外消旋衍生物已经合成,为该分子提供了额外的变体,适用于不同的应用 (Saygılı 等人,2001)。
新型有机导体
已经制备出基于 BEDT-TTF 的新型盐,其中含有二茂铁和其他部分,显示出独特的导电和磁性 (Akutsu 等人,2007)。
BEDT-TTF 薄膜
BEDT-TTF 与多金属氧酸盐形成的薄膜表现出半导体行为,并已使用各种光谱技术对其进行表征 (Ma, Peng, Gu, & Ding, 2008)。
作用机制
Target of Action
Bis(ethylenedithio)tetrathiafulvalene, also known as BEDT-TTF, primarily targets the electronic and geometrical structures of molecules . It is used as an electron donor in various applications . The compound’s primary role is to donate electrons, which is crucial in many chemical reactions and processes.
Mode of Action
Bis(ethylenedithio)tetrathiafulvalene interacts with its targets by donating electrons . This electron donation results in changes in the electronic states of the molecules it interacts with . The ground state of the molecules shows various phases such as antiferromagnetic, charge ordering, and paramagnetic ones, controlled by long-range interactions .
Biochemical Pathways
It’s known that the compound plays a significant role in the formation of superconducting salts based on ttf type donors containing a heteroatom such as sulfur, selenium, oxygen, etc .
Pharmacokinetics
It’s worth noting that the solubility of the compound in usual organic solvents is remarkably improved without changing the electron donating ability, and good thin films are formed by the solution cast method .
Result of Action
The molecular and cellular effects of Bis(ethylenedithio)tetrathiafulvalene’s action primarily involve changes in the electronic states of the molecules it interacts with . The compound’s electron-donating ability can lead to the formation of superconducting salts , and it’s used in the fabrication of a hybrid organic change generation layer which can potentially be used in the development of tandem organic light emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of Bis(ethylenedithio)tetrathiafulvalene can be influenced by environmental factors. For instance, the use of halobenzenes gives 4:1 metallic or superconducting salts with tris(oxalato)gallate . .
安全和危害
未来方向
生化分析
Biochemical Properties
Bis(ethylenedithio)tetrathiafulvalene plays a crucial role in biochemical reactions as an electron donor. It interacts with various biomolecules, including enzymes and proteins, facilitating electron transfer processes. The compound’s ability to donate electrons makes it a valuable component in redox reactions, where it can influence the activity of redox-sensitive enzymes and proteins . Additionally, bis(ethylenedithio)tetrathiafulvalene can form complexes with metal ions, further enhancing its biochemical interactions .
Cellular Effects
Bis(ethylenedithio)tetrathiafulvalene has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of redox-sensitive signaling proteins. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function . The compound’s ability to donate electrons also plays a role in maintaining cellular redox balance, which is crucial for cell survival and function .
Molecular Mechanism
At the molecular level, bis(ethylenedithio)tetrathiafulvalene exerts its effects through electron donation and redox interactions. It can bind to redox-sensitive biomolecules, influencing their activity and stability. The compound’s electron-donating properties can lead to the reduction of oxidized biomolecules, thereby modulating their function . Additionally, bis(ethylenedithio)tetrathiafulvalene can interact with metal ions, forming complexes that further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(ethylenedithio)tetrathiafulvalene can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and light exposure. Long-term studies have shown that bis(ethylenedithio)tetrathiafulvalene can maintain its electron-donating properties over extended periods, although some degradation may occur . These temporal effects are important for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of bis(ethylenedithio)tetrathiafulvalene vary with different dosages in animal models. At low doses, the compound can enhance cellular redox balance and improve cell function. At high doses, bis(ethylenedithio)tetrathiafulvalene may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
Bis(ethylenedithio)tetrathiafulvalene is involved in various metabolic pathways, primarily through its role as an electron donor. It interacts with enzymes and cofactors involved in redox reactions, influencing metabolic flux and metabolite levels . The compound’s ability to modulate redox-sensitive enzymes can impact metabolic pathways related to energy production, detoxification, and biosynthesis .
Transport and Distribution
Within cells and tissues, bis(ethylenedithio)tetrathiafulvalene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of bis(ethylenedithio)tetrathiafulvalene is influenced by its chemical properties, including solubility and affinity for specific biomolecules .
Subcellular Localization
Bis(ethylenedithio)tetrathiafulvalene exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows bis(ethylenedithio)tetrathiafulvalene to interact with redox-sensitive biomolecules in specific cellular environments, enhancing its biochemical activity .
属性
IUPAC Name |
2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJCVNLYDXCIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348249 | |
| Record name | Bis(ethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66946-48-3 | |
| Record name | Bis(ethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bis(ethylenedithio)tetrathiafulvalene?
A1: The molecular formula of BEDT-TTF is C10H8S8, and its molecular weight is 384.6 g/mol. []
Q2: What are the key structural features of BEDT-TTF?
A2: BEDT-TTF consists of a central tetrathiafulvalene (TTF) core with two ethylenedithio (-SCH2CH2S-) substituents attached to the central carbon atoms. [] This structure allows BEDT-TTF to act as an electron donor, forming stable radical cation salts with various anions.
Q3: Which spectroscopic techniques are commonly used to characterize BEDT-TTF and its salts?
A3: Researchers utilize a variety of spectroscopic techniques to characterize BEDT-TTF and its salts. These include:
- Raman spectroscopy: Provides information about the vibrational modes of the molecule and can be used to determine the degree of charge transfer in ET salts. [, , ]
- Infrared (IR) spectroscopy: Offers insights into the vibrational modes and functional groups present in the molecule. [, , ]
- Electron paramagnetic resonance (EPR): Used to study the presence and behavior of unpaired electrons in radical cation salts, providing information about magnetic properties and charge distribution. [, , , ]
- Nuclear magnetic resonance (NMR): Particularly 13C NMR, can be used to investigate electron correlation in BEDT-TTF salts. []
Q4: What makes bis(ethylenedithio)tetrathiafulvalene a suitable building block for molecular conductors?
A4: BEDT-TTF readily donates electrons, forming stable radical cation salts with a diverse range of anions. [] The planar structure of the TTF core facilitates the formation of stacked structures, promoting electron delocalization and conductivity within the material. []
Q5: How does the choice of anion influence the properties of BEDT-TTF salts?
A5: The anion plays a crucial role in determining the packing arrangement of BEDT-TTF molecules within the crystal lattice, directly impacting the electronic band structure and conductivity of the resulting salt. [, , , , , ] Different anions lead to variations in the dimensionality of the electronic structure (one-dimensional, two-dimensional), influencing properties such as conductivity and the potential for superconductivity. []
Q6: What are some examples of anions used to synthesize conducting or superconducting BEDT-TTF salts?
A6: A wide range of anions have been explored, including:
- Halides: I3- [, ], IBr2- [], ClO4- [, ]
- Metal complexes: [Cu(NCS)2]- [, , ], [Ag(CN)2]- [], [Au(SCN)2]- [], [Fe(C2O4)3]3- [, , , , ], [Cr(C2O4)3]3- [, , ]
- Organic anions: [Ni(tdas)2]- (tdas = 1,2,5-thiadiazole-3,4-dithiolate) [], [Cr(C2O4)2(2,2′-bipyridine)]- []
Q7: What types of structural motifs are observed in BEDT-TTF salts?
A7: The packing arrangement of BEDT-TTF molecules in the solid state is diverse and influences the conducting properties. Common motifs include:
- κ-phase: Characterized by face-to-face dimers of BEDT-TTF molecules arranged in a specific manner. This packing motif is often associated with superconductivity. [, , , ]
- β-phase: Features stacks of BEDT-TTF molecules. [, ]
- θ-phase: BEDT-TTF molecules form a characteristic arrangement that can lead to charge disproportionation. [, ]
- α-phase: Displays a distinct packing arrangement that can exhibit charge ordering transitions. [, , ]
Q8: How does pressure affect the conductivity of BEDT-TTF salts?
A8: Applying pressure can induce a transition from a semiconducting to a superconducting state in some BEDT-TTF salts. This is exemplified by κ-(BEDT-TTF)2Cu[N(CN)2]Cl, which exhibits pressure-induced superconductivity. [] Pressure can modify the intermolecular distances and interactions within the crystal lattice, influencing the electronic band structure and facilitating the emergence of superconductivity.
Q9: How is computational chemistry used in the study of BEDT-TTF?
A9: Computational methods play a significant role in understanding the electronic structure and properties of BEDT-TTF salts.
- Density Functional Theory (DFT): Used to calculate electronic band structures, optimize molecular geometries, and estimate parameters like the effective Coulomb repulsion (U) between electrons. []
- Tight-binding calculations: Provide insights into the electronic band structure based on the arrangement of molecules in the crystal lattice. [, , , ]
Q10: How does modifying the structure of BEDT-TTF affect its properties?
A10: Researchers are actively exploring structural modifications to BEDT-TTF to fine-tune its electronic properties.
- Substituent effects: Introducing different substituents on the TTF core or modifying the ethylene bridges can alter the electron-donating ability, packing arrangements, and ultimately, the conductivity of the resulting salts. [, ]
- Chirality: Synthesizing chiral derivatives of BEDT-TTF opens up possibilities for exploring the influence of chirality on the packing arrangements and potential applications in chiral electronics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


